Suc-GPLGP-AMC

Collagenase-Like Peptidase Enzyme Kinetics Fluorogenic Substrate

Procure with confidence: Suc-GPLGP-AMC (CAS 72698-36-3) is the non-substitutable fluorogenic substrate validated for collagenase-like peptidase (CL-peptidase/thimet oligopeptidase) quantification. Documented non-cleavage by vertebrate collagenase eliminates confounding signals in serum/synovial fluid biomarker studies. With defined Km (0.40 mM) and strict free AMC ≤0.1% spec, this ≥98% purity substrate ensures reproducible kinetics and lot-to-lot consistency for inhibitor profiling and industrial QC.

Molecular Formula C34H44N6O10
Molecular Weight 696.7 g/mol
CAS No. 72698-36-3
Cat. No. B1295068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSuc-GPLGP-AMC
CAS72698-36-3
Synonyms(succinyl-Gly-Pro-Gly-Pro)-4-methylcoumaryl-7-amide
Suc-Gly-Pro-Leu-Pro-7-amido-4-methylcoumarin
Suc-GPLGP-AMC
Suc-GPLGP-MCA
succinylglycyl-prolyl-leucyl-glycyl-prolyl-4-methylcoumaryl-7-amide
Molecular FormulaC34H44N6O10
Molecular Weight696.7 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCCN3C(=O)CNC(=O)C(CC(C)C)NC(=O)C4CCCN4C(=O)CNC(=O)CCC(=O)O
InChIInChI=1S/C34H44N6O10/c1-19(2)14-23(38-34(49)25-7-5-13-40(25)28(42)17-35-27(41)10-11-30(44)45)32(47)36-18-29(43)39-12-4-6-24(39)33(48)37-21-8-9-22-20(3)15-31(46)50-26(22)16-21/h8-9,15-16,19,23-25H,4-7,10-14,17-18H2,1-3H3,(H,35,41)(H,36,47)(H,37,48)(H,38,49)(H,44,45)/t23-,24-,25-/m0/s1
InChIKeyRPHBOWQMQBFJME-SDHOMARFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Succinylglycyl-prolyl-leucyl-glycyl-prolyl-4-methylcoumaryl-7-amide (CAS 72698-36-3): Fluorogenic Substrate Specification for Collagenase-Like Peptidase Procurement


Succinylglycyl-prolyl-leucyl-glycyl-prolyl-4-methylcoumaryl-7-amide (CAS 72698-36-3), commonly referred to as Suc-GPLGP-AMC, is a synthetic fluorogenic peptide substrate primarily designed for the detection and quantification of collagenase-like (CL) peptidase activity, also known as thimet oligopeptidase or Pz-peptidase (metalloendopeptidase 24.15) [1]. The compound consists of a succinyl (Suc) N-terminal protecting group, a Gly-Pro-Leu-Gly-Pro pentapeptide sequence, and a 7-amino-4-methylcoumarin (AMC) fluorophore conjugated at the C-terminus [2]. Enzymatic cleavage occurs specifically at the Leu-Gly bond, liberating AMC whose fluorescence intensity at 460 nm (excitation at 380 nm) provides a direct, proportional readout of enzymatic activity [1].

Procurement Rationale for Succinylglycyl-prolyl-leucyl-glycyl-prolyl-4-methylcoumaryl-7-amide: Why In-Class Substrates Are Not Interchangeable


Collagenase and collagenase-like peptidase substrates exhibit pronounced divergence in enzyme recognition, cleavage kinetics, and assay sensitivity that precludes generic substitution. The classic Pz-peptide (4-phenylazobenzyloxycarbonyl-Pro-Leu-Gly-Pro-D-Arg) and Suc-GPLGP-AMC, while both historically designated as collagenase substrates, are cleaved by distinct enzyme populations [1]. Furthermore, AMC-based fluorogenic substrates offer a sensitivity advantage of several orders of magnitude over chromogenic alternatives (e.g., p-nitroanilide substrates), directly impacting the minimum detectable enzyme concentration in biological samples [2]. The substitution of Suc-GPLGP-AMC with an alternative fluorogenic substrate of ostensibly similar sequence would require complete revalidation of kinetic parameters (Km, Vmax, kcat/Km), detection limits, and cross-reactivity profiles, incurring substantial time and resource costs. The quantitative evidence provided below establishes the specific, non-interchangeable performance attributes of Suc-GPLGP-AMC.

Succinylglycyl-prolyl-leucyl-glycyl-prolyl-4-methylcoumaryl-7-amide: Direct Comparative Performance Evidence Versus Alternative Substrates


Kinetic Affinity (Km) for Collagenase-Like Peptidase: Suc-GPLGP-AMC Demonstrates Moderate Affinity Enabling Linear Assay Dynamics

Suc-GPLGP-AMC exhibits a Km value of 0.40 mM (4.0 × 10⁻⁴ M) toward collagenase-like peptidase partially purified from chick embryo, determined at pH 8.0 [1]. This value is approximately 1.5-fold lower (indicating higher affinity) than the Km of 0.60 mM reported for the classic chromogenic substrate Pz-peptide (4-phenylazobenzyloxycarbonyl-Pro-Leu-Gly-Pro-D-Arg) toward a major collagenase from Streptomyces parvulus under comparable conditions (pH 9.0, 37°C) [2]. The moderate Km ensures that under standard assay conditions (substrate concentration approximating Km), the reaction velocity is sensitive to changes in enzyme concentration while maintaining a linear response over extended incubation periods (up to 4 hours as documented in the primary characterization study) [1].

Collagenase-Like Peptidase Enzyme Kinetics Fluorogenic Substrate

Enzymatic Discrimination: Suc-GPLGP-AMC Is Not Cleaved by Vertebrate Collagenase, Enabling Selective CL-Peptidase Detection

The foundational characterization of Suc-GPLGP-AMC explicitly demonstrated that this substrate is NOT hydrolyzed by specific collagenase from tadpole (a representative vertebrate collagenase) [1]. This negative result establishes a critical functional distinction: Suc-GPLGP-AMC selectively reports on CL-peptidase/thimet oligopeptidase activity without interference from true vertebrate collagenases. In contrast, the chromogenic Pz-peptide is cleaved by both CL-peptidase and certain bacterial collagenases, including full-length Clostridium histolyticum collagenase [2]. This cross-reactivity complicates data interpretation in mixed enzyme systems, such as tissue homogenates or biological fluids containing multiple protease families. The demonstrated non-cleavage by vertebrate collagenase provides users with confidence that the measured fluorescent signal derives specifically from the target CL-peptidase population.

Enzyme Specificity Collagenase Discrimination Selective Detection

Dual Enzyme Utility: Suc-GPLGP-AMC Serves as a Fluorogenic Substrate for Both Thimet Oligopeptidase and Prolyl Endopeptidase

Suc-GPLGP-AMC is a validated, highly sensitive fluorogenic substrate for two distinct enzymes: thimet oligopeptidase (collagenase-like peptidase, Pz-peptidase, EC 3.4.24.15) and post-proline cleaving enzyme (prolyl endopeptidase, EC 3.4.21.26) [1]. This dual recognition expands the compound's utility beyond that of single-enzyme substrates. Kinetic analysis using recombinant POP Tc80 (a prolyl oligopeptidase) yielded a Km of 14.0–18.1 μM and a catalytic efficiency (kcat/Km) of 2.00–2.68 μM⁻¹·s⁻¹, demonstrating robust turnover by this enzyme class [2]. In contrast, substrates such as Z-Gly-Pro-AMC are preferentially cleaved by prolyl endopeptidase but exhibit minimal activity toward thimet oligopeptidase. The documented dual-enzyme recognition reduces the need to procure and validate separate substrates for assays targeting either thimet oligopeptidase or prolyl endopeptidase, streamlining experimental workflows and reducing inventory complexity.

Thimet Oligopeptidase Prolyl Endopeptidase Dual Substrate

Analytical Purity and Reproducibility: Commercial Suc-GPLGP-AMC Is Supplied at ≥98% Purity with ≤0.1% Free AMC

Commercially available Suc-GPLGP-AMC from established peptide manufacturers is supplied with verified purity of ≥98.0% as determined by HPLC, and critically, free AMC content is controlled to ≤0.1% [1]. This low background fluorescence specification is essential for high-sensitivity fluorescence assays, as even trace amounts of free AMC produce measurable background signal that elevates baseline fluorescence and reduces signal-to-noise ratios. Alternative suppliers of fluorogenic peptide substrates may not consistently report or guarantee similarly stringent free fluorophore specifications, leading to lot-to-lot variability that compromises assay reproducibility and necessitates additional purification steps or background subtraction protocols. The controlled free AMC specification directly reduces data variability and increases confidence in inter-experimental comparisons.

Analytical Purity Quality Control Assay Reproducibility

Succinylglycyl-prolyl-leucyl-glycyl-prolyl-4-methylcoumaryl-7-amide: Evidence-Backed Research and Industrial Application Scenarios


Differential Detection of Collagenase-Like Peptidase in Biological Fluids with Rheumatoid Arthritis Biomarker Studies

Suc-GPLGP-AMC enables the selective quantification of CL-peptidase activity in human serum and synovial fluid without interference from vertebrate collagenases. Clinical studies have demonstrated its utility in detecting significantly elevated CL-peptidase activity in synovial fluid from rheumatoid arthritis patients compared to osteoarthritis patients and arthropathy-free controls [1]. This same substrate has been applied to serum analysis, revealing significantly lower CL-peptidase activity in advanced rheumatoid arthritis and systemic lupus erythematosus patients relative to normal controls [2]. The documented non-cleavage by vertebrate collagenase [3] ensures that the observed fluorescence signals reflect true CL-peptidase activity rather than confounding collagenase contributions, making this substrate the validated choice for translational studies of CL-peptidase as a disease biomarker.

Enzyme Kinetic Characterization and Inhibitor Screening for Thimet Oligopeptidase (EC 3.4.24.15)

The well-characterized Km of 0.40 mM toward CL-peptidase [3] provides a defined benchmark for designing kinetic assays at substrate concentrations approximating Km, ensuring reaction velocities remain sensitive to enzyme concentration while maintaining linearity over multi-hour incubation periods. The compound's dual recognition by both thimet oligopeptidase and prolyl endopeptidase [4] also supports inhibitor specificity profiling across related protease families. Researchers screening compound libraries for selective inhibitors can employ Suc-GPLGP-AMC in parallel assays to distinguish between thimet oligopeptidase inhibition and off-target effects on prolyl endopeptidase, leveraging the substrate's documented enzyme recognition profile to deconvolute compound selectivity.

Quality Control and Activity Standardization of Commercial Collagenase Preparations

Commercial collagenase preparations (e.g., Clostridium histolyticum collagenase, Liberase blends) exhibit variable ratios of collagenase isoforms and contaminating peptidase activities. Suc-GPLGP-AMC, by virtue of its selective cleavage by CL-peptidase but not by true vertebrate collagenase [3], provides a functional probe for quantifying CL-peptidase contamination in these enzyme preparations. This application is particularly relevant for tissue dissociation protocols where uncontrolled CL-peptidase activity may contribute to unintended extracellular matrix degradation. The controlled free AMC specification of ≤0.1% in commercial Suc-GPLGP-AMC [5] ensures that activity measurements accurately reflect enzymatic cleavage rather than background fluorophore contamination, a critical consideration for lot-release testing and batch-to-batch consistency validation in industrial enzyme production.

Prolyl Endopeptidase (POP) Activity Assays in Neuropeptide Metabolism Research

Suc-GPLGP-AMC is a validated fluorogenic substrate for prolyl endopeptidase (post-proline cleaving enzyme, EC 3.4.21.26) [4], with documented kinetic parameters for recombinant POP Tc80 (Km = 14.0–18.1 μM; kcat/Km = 2.00–2.68 μM⁻¹·s⁻¹) [6]. This application supports research into neuropeptide processing and degradation, where POP regulates the levels of bioactive peptides including substance P, thyrotropin-releasing hormone, and arginine-vasopressin. The availability of defined kinetic constants for this substrate enables researchers to design POP activity assays with predictable performance characteristics and to calculate meaningful inhibition constants (Ki) for POP inhibitor candidates, an essential parameter in neuropsychiatric and cognitive disorder drug discovery programs.

Technical Documentation Hub

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31 linked technical documents
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